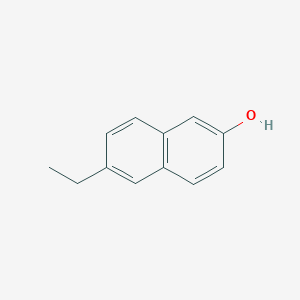

6-Ethyl-2-naphthalenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Ethyl-2-naphthalenol is a chemical compound belonging to the family of naphthalenols. It is characterized by a molecular formula of C12H12O and a molecular weight of 172.22 g/mol. This compound is a white crystalline solid and has garnered significant attention in scientific research due to its potential biological and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-2-naphthalenol can be achieved through various synthetic routes. One common method involves the alkylation of 2-naphthol with ethyl halides under basic conditions. The reaction typically proceeds as follows:

Starting Material: 2-naphthol

Reagent: Ethyl halide (e.g., ethyl bromide)

Catalyst: A base such as potassium carbonate or sodium hydroxide

Solvent: An aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Reaction Conditions: The reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the final product with high purity .

Analyse Des Réactions Chimiques

Types of Reactions: 6-Ethyl-2-naphthalenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.

Reduction: Reduction of the hydroxyl group can yield the corresponding ethyl-naphthalene.

Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

Oxidation: Formation of 6-ethyl-2-naphthoquinone.

Reduction: Formation of 6-ethyl-2-naphthalene.

Substitution: Formation of halogenated derivatives such as 6-ethyl-2-bromo-naphthalenol.

Applications De Recherche Scientifique

6-Ethyl-2-naphthalenol has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds and dyes.

Biology: Investigated for its potential antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials .

Mécanisme D'action

The mechanism of action of 6-Ethyl-2-naphthalenol involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

2-Naphthol: A closely related compound with a hydroxyl group at the second position of the naphthalene ring.

6-Methyl-2-naphthalenol: Similar structure but with a methyl group instead of an ethyl group.

1-Naphthol: An isomer with the hydroxyl group at the first position of the naphthalene ring.

Comparison: 6-Ethyl-2-naphthalenol is unique due to the presence of an ethyl group at the sixth position, which can influence its chemical reactivity and biological activity. Compared to 2-naphthol, the ethyl group can enhance lipophilicity and potentially alter its interaction with biological targets. The presence of the ethyl group also distinguishes it from 6-methyl-2-naphthalenol, which has different steric and electronic properties .

Activité Biologique

6-Ethyl-2-naphthalenol (C14H14O) is a polycyclic aromatic compound that has garnered interest in the fields of chemistry and biology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antioxidant, and anticancer properties, as well as its mechanisms of action and relevant case studies.

This compound is synthesized primarily through the alkylation of 2-naphthol with ethyl halides in the presence of a base, typically using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The general reaction can be summarized as follows:

This compound can undergo various chemical reactions, including oxidation to form quinones and reduction to yield dihydro derivatives, which can influence its biological activity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its potential as an adjuvant in combination therapies with antibiotics against pathogens such as Acinetobacter baumannii. The compound demonstrated a synergistic effect when combined with polymyxin B, enhancing the susceptibility of bacterial cells to treatment .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Synergistic Agent | Effect |

|---|---|---|

| Acinetobacter baumannii | Polymyxin B | Increased membrane permeability and susceptibility |

| Staphylococcus aureus | Gentamicin | Inhibition of biofilm formation |

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and inhibit oxidative stress. This activity is crucial for protecting cells from oxidative damage, which is linked to various diseases, including cancer and neurodegenerative disorders. The hydroxyl group in the compound plays a significant role in its ability to donate electrons and neutralize free radicals .

Anticancer Potential

Preliminary studies have explored the anticancer effects of this compound, particularly its ability to induce apoptosis in cancer cells. The compound's mechanism involves modulation of signaling pathways related to cell survival and proliferation. For instance, it has been shown to affect the expression of genes involved in apoptosis and cell cycle regulation .

The biological activity of this compound is largely influenced by its structural features:

- Hydroxyl Group : Facilitates hydrogen bonding with enzymes and receptors, modulating their activity.

- Ethyl Group : Enhances lipophilicity, potentially improving membrane permeability and interaction with biological targets.

These interactions can lead to various biochemical responses that underpin its antimicrobial, antioxidant, and anticancer effects .

Case Studies

- Synergistic Effects with Antibiotics : A study demonstrated that pretreatment with this compound increased the effectiveness of polymyxin B against A. baumannii, suggesting a novel approach for treating resistant infections .

- Antioxidant Efficacy : Research indicated that this compound significantly reduced oxidative stress markers in cellular models, highlighting its potential for protective applications in oxidative damage-related diseases .

- Cancer Cell Apoptosis : Investigations into the anticancer properties revealed that treatment with this compound led to increased apoptosis in various cancer cell lines through modulation of key signaling pathways .

Propriétés

IUPAC Name |

6-ethylnaphthalen-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O/c1-2-9-3-4-11-8-12(13)6-5-10(11)7-9/h3-8,13H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMFMPNDTINUJER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)C=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.